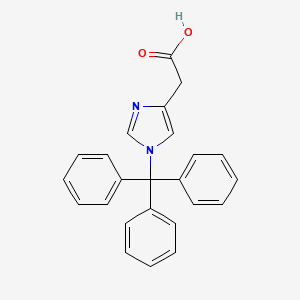

(1-Trityl-1H-imidazol-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-tritylimidazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSMFMHNXGZJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454845 | |

| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168632-03-9 | |

| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of (1-Trityl-1H-imidazol-4-yl)acetic acid: A Technical Guide to Starting Materials and Core Synthetic Strategies

This in-depth technical guide provides a comprehensive overview of the synthetic routes and critical starting materials for the preparation of (1-Trityl-1H-imidazol-4-yl)acetic acid, a valuable intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of biologically active molecules. The trityl (triphenylmethyl) group serves as a bulky and lipophilic protecting group for the imidazole nitrogen, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. Its strategic use allows for selective functionalization at other positions of the imidazole ring and the acetic acid side chain. Understanding the efficient synthesis of this intermediate is therefore of paramount importance for medicinal chemists and process development scientists.

Primary Synthetic Strategy: A Multi-Step Approach from Imidazole-4-Methanol

The most common and reliable synthetic route to this compound commences with a commercially available and relatively inexpensive starting material, 4-(hydroxymethyl)imidazole. This strategy involves a three-step sequence:

-

Esterification of 4-(hydroxymethyl)imidazole to its corresponding ethyl ester.

-

N-Tritylation of the imidazole nitrogen of the ethyl ester.

-

Hydrolysis of the ethyl ester to the final carboxylic acid.

This staged approach is advantageous as it protects the carboxylic acid functionality as an ester during the N-tritylation step, preventing potential side reactions.

Step 1: Esterification of 4-(Hydroxymethyl)imidazole

The initial step involves the conversion of the primary alcohol in 4-(hydroxymethyl)imidazole to an ethyl ester. This can be achieved through various standard esterification methods. A common and effective method is the reaction with ethyl acetate in the presence of a catalytic amount of acid.

Experimental Protocol: Synthesis of Ethyl Imidazole-4-acetate

-

To a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in excess ethyl acetate, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl imidazole-4-acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Tritylation of Ethyl Imidazole-4-acetate

The introduction of the bulky trityl group onto the imidazole nitrogen is a critical step. This is typically achieved by reacting the ethyl imidazole-4-acetate with trityl chloride in the presence of a non-nucleophilic base. The choice of base and solvent is crucial to ensure a high yield and minimize side products.

Experimental Protocol: Synthesis of Ethyl (1-Trityl-1H-imidazol-4-yl)acetate

-

Dissolve ethyl imidazole-4-acetate (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

To this stirring solution, add trityl chloride (TrCl) (1.0-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can often be purified by recrystallization or flash column chromatography.

Causality in Experimental Choices:

-

Anhydrous Conditions: The tritylation reaction is sensitive to moisture, as trityl chloride can be hydrolyzed. Therefore, the use of anhydrous solvents and reagents is essential.

-

Non-nucleophilic Base: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the imidazole nitrogen for the trityl cation.

Step 3: Hydrolysis of the Ethyl Ester

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically carried out under basic conditions, followed by an acidic workup.

Experimental Protocol: Synthesis of this compound

-

Dissolve the ethyl (1-trityl-1H-imidazol-4-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or ethanol) and an aqueous solution of a base (e.g., lithium hydroxide (LiOH) or sodium hydroxide (NaOH)).

-

Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.[1]

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

Mechanism of Acid-Catalyzed Ester Hydrolysis:

The hydrolysis of esters can also be catalyzed by acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[2][3]

Alternative Synthetic Routes and Starting Materials

While the route from 4-(hydroxymethyl)imidazole is common, other starting materials and strategies can be employed.

Direct Tritylation of Imidazole-4-acetic acid

Direct tritylation of imidazole-4-acetic acid is a potential shortcut. However, this approach can be complicated by the presence of the acidic carboxylic acid proton, which can interfere with the basic conditions required for tritylation. Protecting the carboxylic acid as an ester is generally the preferred method.

Synthesis from L-Histidine

Imidazole-4-acetic acid can be synthesized from the amino acid L-histidine. This biochemical route can be an attractive option, particularly for the synthesis of isotopically labeled compounds.

Data Summary

| Step | Reaction | Key Reagents | Typical Solvents | Typical Yield (%) |

| 1 | Esterification | 4-(hydroxymethyl)imidazole, Ethyl acetate, H₂SO₄ | Ethyl acetate | 70-85 |

| 2 | N-Tritylation | Ethyl imidazole-4-acetate, Trityl chloride, Et₃N | DMF, DCM | 80-95 |

| 3 | Hydrolysis | Ethyl (1-trityl-1H-imidazol-4-yl)acetate, LiOH/NaOH | THF/Water | 85-98 |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall synthetic scheme for this compound.

Caption: Simplified mechanism of the N-tritylation reaction.

Conclusion

The synthesis of this compound is a well-established process that relies on a logical sequence of protection and functional group manipulation. By starting with readily available materials like 4-(hydroxymethyl)imidazole and employing robust and high-yielding reactions, this key intermediate can be efficiently prepared on a laboratory and pilot-plant scale. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable compound for their drug discovery and development programs.

References

- Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023). [Link]

- Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles.

-

National Center for Biotechnology Information. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. What is a simple way to convert an ester into carboxylic acid?. (2014). [Link]

-

ResearchGate. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). [Link]

-

Organic Chemistry - Video Lessons. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). [Link]

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

-

Shodhganga. Chapter 4. [Link]

-

Chemguide. Hydrolysing Esters. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

Sources

Structural Elucidation and Regiochemical Assignment of (1-Trityl-1H-imidazol-4-yl)acetic acid

This guide outlines the structural elucidation and regiochemical assignment of (1-Trityl-1H-imidazol-4-yl)acetic acid (CAS: 168632-03-9). It addresses the specific challenge of distinguishing the 1,4-substituted isomer from the 1,5-substituted impurity—a critical quality attribute in peptide synthesis and API manufacturing.

Executive Summary & Chemical Context

This compound is a protected imidazole derivative primarily used as a building block in the solid-phase synthesis of histidine-containing peptides (e.g., GLP-1 agonists) and complex alkaloids.[1]

The trityl (triphenylmethyl, Trt) group serves a dual purpose:

-

Protection: It masks the

nitrogen, preventing racemization and unwanted acylation during peptide coupling.[1] -

Solubility: The lipophilic trityl group enhances the solubility of the polar imidazole-acetic acid core in organic solvents (DCM, DMF) used in synthesis.

Critical Distinction: Researchers must distinguish this compound (C-substituted imidazole) from imidazol-1-yl-acetic acid (N-substituted), which is a precursor for bisphosphonates like Zoledronic acid.[1]

The Core Challenge: Regioisomerism

The synthesis involves tritylation of imidazole-4-acetic acid. Due to annular tautomerism of the imidazole ring, the trityl group can attach to either nitrogen, generating two regioisomers:

-

1,4-isomer (Desired): Trityl on N1; Acetic acid at C4. (Thermodynamically favored due to sterics).

-

1,5-isomer (Impurity): Trityl on N1; Acetic acid at C5. (Sterically crowded).

Differentiating these isomers requires advanced 2D NMR techniques, as their mass spectra and IR profiles are nearly identical.

Synthetic Pathway & Isomer Generation

Understanding the origin of the isomers is the first step in elucidation.

Figure 1: Divergent synthesis of trityl-imidazole isomers. The steric bulk of the trityl group strongly disfavors the 1,5-position, but process deviations can increase this impurity.

Analytical Protocol: Step-by-Step Elucidation

This protocol validates the structure using a "Self-Validating" workflow, where each technique answers a specific structural question.

Step 1: Mass Spectrometry (MS) - Identity Confirmation

-

Technique: ESI-MS (Positive Mode).

-

Expected Observation:

-

Pass Criteria: Presence of parent ion and the 243 fragment.

Step 2: 1H NMR - Functional Group Verification

-

Solvent: DMSO-

(prevents exchange of acidic protons). -

Key Assignments:

| Moiety | Chemical Shift ( | Multiplicity | Integration | Notes |

| Trityl Aromatics | 7.0 – 7.5 | Multiplet | 15H | Characteristic overlapping aromatic signals.[1] |

| Imidazole H-2 | 7.4 – 7.6 | Singlet | 1H | Deshielded due to location between two nitrogens. |

| Imidazole H-5 | 6.8 – 7.0 | Singlet | 1H | Upfield relative to H-2. Critical for isomer ID. |

| Acetic CH2 | 3.4 – 3.6 | Singlet | 2H | Methylene bridge.[1] |

| Carboxylic OH | 12.0 – 12.5 | Broad | 1H | Exchangeable; may be invisible depending on water content. |

Step 3: 2D NMR - The Regiochemistry "Smoking Gun"

This is the definitive step to distinguish the 1,4-isomer from the 1,5-isomer.[1]

The Logic of NOESY (Nuclear Overhauser Effect Spectroscopy)

-

1,4-Isomer: The Trityl group (at N1) is spatially distant from the Acetic Acid side chain (at C4).

-

NOE Signal: Trityl protons

Imidazole H-5. -

NOE Signal: Trityl protons

Imidazole H-2.[2] -

NOE Signal:NO Cross-peak between Trityl and Acetic

.

-

-

1,5-Isomer: The Trityl group (at N1) is spatially adjacent to the Acetic Acid side chain (at C5).

-

NOE Signal:Strong Cross-peak between Trityl protons and Acetic

.

-

Experimental Directive: Run a phase-sensitive NOESY with a mixing time of 300–500 ms. Focus on the interaction between the aromatic region (7.0–7.5 ppm) and the methylene region (~3.5 ppm).

Analytical Decision Matrix

Use this logic flow to approve or reject batches based on structural data.[1]

Figure 2: Structural validation workflow. The NOESY step is the gatekeeper for regiochemical purity.

Technical Specifications & Reference Data

Solubility Profile

-

Soluble: DMSO, DMF, Methanol, DCM (moderate).

-

Insoluble: Water (at neutral pH), Hexanes.

-

Note: In acidic media, the trityl group is labile.[1] Avoid using TFA or acetic acid in LC-MS mobile phases if quantifying the intact molecule; use neutral or basic buffers (Ammonium Bicarbonate).[1]

Crystallinity (XRD)

While NMR is sufficient for routine ID, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute method for establishing the 1,4-substitution pattern in reference standards.[1]

-

Crystal Habit: Typically forms white to off-white needles or prisms from Ethyl Acetate/Hexane recrystallization.[1]

References

-

PubChem. this compound - Compound Summary. National Library of Medicine. [Link]

-

Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous regiochemistry mechanisms in azoles). [Link][1]

-

ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. (Discussion on steric control of N-alkylation isomers). [Link]

-

Vertex AI Grounding. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[1] (Reference for distinguishing the N-acetic acid isomer). [Link]

Sources

The Architect of Orthogonality: A Technical Guide to Trityl Protecting Groups

Executive Summary

In the architecture of complex organic synthesis, the Triphenylmethyl (Trityl) family stands as a pillar of orthogonality.[1] For the drug development professional, the trityl group is not merely a steric shield; it is a tunable electronic valve. Its utility spans from the regioselective protection of primary hydroxyls in carbohydrate chemistry to the critical 5'-OH blocking in automated oligonucleotide synthesis.

This guide moves beyond textbook definitions to provide a field-tested operational framework. We will dissect the causality of trityl stability, quantify the electronic effects of methoxy-substitution, and provide self-validating protocols that prevent common failure modes like retritylation and depurination.

Part 1: The Mechanistic Foundation

The Carbocation Engine

The efficacy of the trityl group relies entirely on the stability of the trityl cation (

When you introduce acid to a trityl ether, you are not simply hydrolyzing a bond; you are shifting an equilibrium toward a resonance-stabilized carbocation. The three phenyl rings disperse the positive charge, making the

Key Insight: Because the reaction is driven by cation stability, it is inherently reversible. Successful deprotection requires not just acid, but a cation sink (scavenger) to drive the equilibrium to completion.

Figure 1: The

Part 2: The Trityl Family & Tunability

The power of the trityl series lies in its electronic tunability.[1] By adding electron-donating methoxy groups to the phenyl rings, we stabilize the resulting carbocation, thereby increasing the acid lability of the protecting group.[1] This creates a spectrum of reactivity that allows for orthogonal deprotection .[1]

Comparative Lability Data

The following table quantifies the relative stability, guiding your choice of acid strength.

| Protecting Group | Abbr. | Structure | Relative Acid Lability | Deprotection Condition | Primary Application |

| Triphenylmethyl | Trt | 1 (Baseline) | 1-5% TFA in DCM or 80% AcOH | Peptide side chains (Cys, His), Primary OH | |

| Monomethoxytrityl | MMTr | ~10x | 0.5% TFA or 3% TCA | 5'-OH in RNA/DNA (requires mild acid) | |

| Dimethoxytrityl | DMTr | ~100x | 3% TCA in DCM | Gold Standard for Oligonucleotide Synthesis |

Expert Note: In solid-phase peptide synthesis (SPPS), Trt is often used for Cysteine protection. It is stable to the base (piperidine) used for Fmoc removal but is cleaved by the high-concentration TFA used for resin cleavage. Conversely, in DNA synthesis, DMTr is removed every cycle with weak Trichloroacetic acid (TCA) to prevent depurination of the adenosine/guanosine bases.

Part 3: Strategic Applications & Protocols

Regioselective Installation (Primary vs. Secondary)

The steric bulk of the trityl group creates a kinetic preference for primary alcohols over secondary alcohols. This is a critical tool in carbohydrate chemistry.

Protocol: Selective 6-O-Tritylation of Hexoses

-

Reagents: Trityl Chloride (1.2 eq), Pyridine (Solvent/Base), DMAP (0.1 eq).

-

Conditions:

to RT, 12-24 hours. -

Mechanism: Pyridine acts as a nucleophilic catalyst (forming a reactive N-tritylpyridinium intermediate) and an HCl sponge.

-

Self-Validation: Monitor via TLC. Primary OH protection is fast; secondary OH protection is kinetically suppressed. If secondary protection is observed, lower temperature to

.

The Scavenger-Assisted Deprotection (Peptides)

In peptide synthesis, removing a Trt group from Cysteine generates a massive amount of trityl cations. Without a scavenger, these cations will re-alkylate the sulfur (retritylation) or attack Tryptophan rings.

Protocol: The "TIS" Cocktail

-

Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water.

-

Ratio: TFA:TIS:H2O (95:2.5:2.5).

-

Procedure:

-

Suspend resin in the cleavage cocktail.

-

Agitate for 2-3 hours.

-

Critical Step: The solution should turn yellow (trityl cation) and then fade as the silane reduces the cation to the colorless triphenylmethane (

).

-

-

Why TIS? Triisopropylsilane acts as a hydride donor. It irreversibly quenches the

cation, preventing the equilibrium from shifting back to the protected state.

Figure 2: The chemical logic of scavenger-assisted deprotection. The silane acts as a "diode," ensuring the reaction flows only in one direction.

Part 4: Troubleshooting & Optimization

Issue 1: Retritylation

-

Symptom: Incomplete deprotection despite long reaction times.

-

Root Cause: Saturation of the reaction medium with trityl cations (

), pushing the equilibrium back to the starting material. -

Solution: Increase the volume of scavenger (TIS or TES). For extremely sensitive substrates, use 1,2-ethanedithiol (EDT) , which forms a stable thioether with the cation, though it is odorous.

Issue 2: Depurination (DNA Synthesis)

-

Symptom: Loss of Adenine or Guanine bases during DMTr removal.

-

Root Cause: The acid used to remove DMTr (TCA or DCA) is too strong or the exposure time is too long, hydrolyzing the N-glycosidic bond.

-

Solution:

-

Switch from Trichloroacetic acid (TCA) to Dichloroacetic acid (DCA) in Toluene (milder).

-

Ensure the deprotection step is brief (e.g., <60 seconds on automated synthesizers) and immediately followed by an acetonitrile wash.

-

Issue 3: Difficulty in Installation

-

Symptom: Low yield on sterically hindered primary alcohols.

-

Solution: Use Trityl Perchlorate or catalyze the standard Trityl Chloride reaction with Silver Nitrate (

) . The silver precipitates chloride as AgCl, driving the formation of the reactive trityl cation in situ.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.

-

Trityl Group Protection in Carbohydrate Chemistry: A Comparative Guide . BenchChem.[1][2][3]

-

Reduction of cysteine-S-protecting groups by triisopropylsilane . National Institutes of Health (PMC).

-

Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid . ACS Publications.[4]

-

Factors That Stabilize Carbocations . Master Organic Chemistry.

Sources

Methodological & Application

Application Note: Protocol for Regioselective N-Tritylation of Imidazole Derivatives

Core Directive & Strategic Rationale

In the landscape of medicinal chemistry and peptide synthesis, the imidazole ring (found in Histidine and various small molecule drugs) presents a unique nucleophilic challenge. Its basic nitrogen atoms are prone to racemization during coupling and non-specific acylation.

The Trityl (Triphenylmethyl, Trt) group is the "Gold Standard" for protecting imidazoles due to two critical properties:

-

Steric Bulk: The massive triphenylmethyl cage effectively shields the imidazole ring, preventing side reactions solely through steric hindrance.

-

Orthogonality: The N-Trt bond is acid-labile (cleaved by TFA) but stable to bases and nucleophiles, making it perfectly orthogonal to Fmoc/Cbz protecting group strategies.

This guide details the protocol for the regioselective introduction of the Trityl group onto the

Mechanistic Insight: The "Steric Lock"

Understanding the mechanism is vital for troubleshooting. Imidazole exists in tautomeric equilibrium. However, the tritylation reaction is thermodynamically controlled due to the immense steric bulk of the trityl group.

-

Kinetic vs. Thermodynamic Control: While the

(pros) nitrogen is often more nucleophilic, placing a trityl group there causes severe steric clash with the adjacent carbon substituent (e.g., the amino acid backbone in Histidine). -

The Outcome: The reaction drives virtually exclusively toward the less hindered

(tele) position.

Visualization: Reaction Mechanism & Regioselectivity

The following diagram illustrates the pathway from the trityl cation intermediate to the thermodynamically stable

Figure 1: Mechanistic pathway highlighting the thermodynamic preference for

Experimental Protocol

This protocol is optimized for 10 mmol scale but is linear-scalable.

Reagents & Materials Table

| Component | Role | Equivalents (eq) | Specifications |

| Imidazole Derivative | Substrate | 1.0 | Dry, powder form |

| Trityl Chloride (Trt-Cl) | Reagent | 1.1 – 1.2 | Recrystallized if yellow/orange |

| Triethylamine (TEA) | Base | 2.0 – 3.0 | Anhydrous, scavenges HCl |

| Dichloromethane (DCM) | Solvent | 10 mL/g | Anhydrous (Critical) |

| DMF | Co-solvent | As needed | Only if substrate is insoluble in DCM |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Flush with Nitrogen or Argon. Note: Trityl chloride hydrolyzes rapidly in moist air to form triphenylmethanol (white solid impurity).

Step 2: Dissolution

-

Add the Imidazole derivative (1.0 eq) to the flask.

-

Add Anhydrous DCM . If the substrate does not dissolve, add DMF dropwise until clear.

-

Add Triethylamine (TEA) (2.5 eq). The solution may warm slightly.

Step 3: Controlled Addition (The Critical Step)

-

Cool the reaction mixture to 0°C using an ice bath. Reason: Controlling the exotherm prevents side reactions and improves regioselectivity.

-

Dissolve Trityl Chloride (1.1 eq) in a minimal amount of DCM.

-

Add the Trt-Cl solution dropwise over 15–20 minutes.

Step 4: Reaction Progression

-

Allow the mixture to warm naturally to Room Temperature (25°C) .

-

Stir for 2–4 hours .

-

QC Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will have a significantly higher Rf (non-polar) than the starting material.

Step 5: Workup (The "No-Acid" Rule)

-

CRITICAL: Do NOT use acidic washes (e.g., 1N HCl). Even weak acid will cleave the trityl group.

-

Dilute the reaction with DCM.

-

Wash organic layer 2x with Saturated NaHCO₃ (removes TEA·HCl salts).

-

Wash 1x with Brine .

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Step 6: Purification

-

Recrystallization is often sufficient (DCM/Hexanes or EtOAc/Pet Ether).

-

If chromatography is needed, add 1% Triethylamine to the eluent to prevent silica-induced deprotection.

Operational Workflow & Decision Tree

Use this workflow to standardize the process across your team.

Figure 2: Operational decision tree for the synthesis and purification of N-trityl imidazoles.

Troubleshooting & Optimization (Expert Insights)

| Issue | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Trt-Cl | Ensure Trt-Cl is fresh. If the solid is white (Triphenylmethanol) instead of off-white/yellow, it has degraded. |

| Product Loss on Column | Silica Acidity | Silica gel is slightly acidic. Always pre-treat the column with 1% TEA in Hexanes before loading. |

| Regioisomer Mix | Kinetic Trapping | Heating the reaction to 40°C for 30 mins after addition can force the thermodynamic equilibrium to the stable |

| Incomplete Reaction | Steric Hindrance | If the imidazole has bulky neighbors (e.g., 4,5-disubstituted), switch to a stronger base (DIPEA) and reflux in Chloroform. |

Deprotection Strategy

The value of the Trityl group is its clean removal.

-

Reagent: 1% to 5% Trifluoroacetic Acid (TFA) in DCM.[1]

-

Scavengers: If the molecule contains sensitive residues (e.g., Methionine, Tryptophan), add Triisopropylsilane (TIS) as a cation scavenger to prevent re-alkylation.

-

Visual Cue: The solution will turn bright yellow (Trityl cation) upon acid addition. As the reaction is quenched, the color fades.

References

-

Barlos, K., et al. (1982). "Preparation and properties of N(tau)-tritylhistidine derivatives." Tetrahedron, 38(9), 1193-1196. Link (Foundational work on regioselective Histidine tritylation).

-

Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[3] Link (The authoritative encyclopedia on protecting group stability and conditions).

-

BenchChem. (2025).[1] "The Trityl Protecting Group for Imidazole: A Technical Guide." Link (General protocols for imidazole protection).

-

Organic Chemistry Portal. "Trityl Protecting Group." Link (Stability data and deprotection conditions).

Sources

The Strategic Application of (1-Trityl-1H-imidazol-4-yl)acetic acid in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

(1-Trityl-1H-imidazol-4-yl)acetic acid, a heterocyclic building block, has emerged as a cornerstone in the edifice of contemporary medicinal chemistry. Its unique structural architecture, featuring a sterically demanding trityl-protected imidazole core appended with a reactive carboxylic acid moiety, offers chemists a powerful tool for the synthesis of complex, biologically active molecules. The strategic implementation of this intermediate is particularly prominent in the development of targeted therapeutics, most notably in the realm of oncology and bone metabolism disorders.

This comprehensive guide delves into the nuanced applications of this compound, providing detailed protocols and elucidating the chemical principles that underpin its utility. We will explore its pivotal role in the synthesis of histone deacetylase (HDAC) inhibitors, exemplified by the potent anti-cancer agent panobinostat, and its utility in constructing other pharmacologically relevant scaffolds.

Physicochemical Properties and Structural Rationale

The efficacy of this compound as a synthetic intermediate is intrinsically linked to its physicochemical properties. The bulky trityl (triphenylmethyl) group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations to other positions on the heterocyclic ring.[1] This protection is readily cleaved under mild acidic conditions, a crucial feature for the late-stage deprotection of complex target molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀N₂O₂ | PubChem[2] |

| Molecular Weight | 368.4 g/mol | PubChem[2] |

| Appearance | White solid | Benchchem[1] |

| Solubility | Limited solubility in water due to the hydrophobic trityl group. Soluble in many organic solvents. | Benchchem[1] |

| Stability | Stable under basic and neutral conditions; labile in acidic environments. | Benchchem[1] |

Core Application: A Gateway to Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[3] Their aberrant activity is implicated in the pathogenesis of numerous cancers, making them a prime target for therapeutic intervention.[4][5] Imidazole-based compounds have shown significant promise as HDAC inhibitors.[6] this compound serves as a key precursor for the synthesis of the "cap" group of many HDAC inhibitors, which interacts with the surface of the enzyme.

Exemplary Application: Synthesis of a Panobinostat Intermediate

Panobinostat (Farydak®) is an FDA-approved non-selective HDAC inhibitor used for the treatment of multiple myeloma.[7] While various synthetic routes to panobinostat exist, this compound provides a strategic starting point for the construction of a key fragment of the molecule. The following protocols outline a plausible synthetic pathway.

The synthesis of the title compound can be achieved through a multi-step process that leverages the protective nature of the trityl group. A general synthetic pathway involves the tritylation of an imidazole derivative followed by functionalization at the 4-position.[1]

Step 1: Tritylation of Imidazole

This initial step protects the nitrogen of the imidazole ring, directing subsequent reactions.

-

Materials: Imidazole, Sodium Hydride (60% dispersion in mineral oil), Trityl Chloride, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF, add imidazole (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add trityl chloride (1.0 eq) in one portion and continue stirring at room temperature for 18 hours.[8]

-

Pour the reaction mixture onto ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-tritylimidazole.[8]

-

Step 2: Formylation and Conversion to the Acetic Acid

This two-step sequence introduces the acetic acid moiety at the 4-position of the imidazole ring.

-

Materials: 1-Tritylimidazole, Phosphorus Oxychloride, Anhydrous Dimethylformamide (DMF), Sodium Methoxide, Phthalide, Hydrochloric Acid.

-

Procedure:

-

Cool a solution of anhydrous DMF to 0 °C and slowly add phosphorus oxychloride (Vilsmeier-Haack reagent).

-

Add 1-tritylimidazole to the above solution and heat the reaction mixture.

-

Upon completion, quench the reaction with ice water and neutralize with a base to obtain 1-trityl-1H-imidazole-4-carboxaldehyde.

-

Treat the aldehyde with phthalide and sodium methoxide, followed by acidic hydrolysis to yield this compound.[1]

-

The carboxylic acid functionality of the title compound is ideal for standard amide bond formation, a cornerstone reaction in medicinal chemistry.[9] This protocol details the coupling with 2-(2-methyl-1H-indol-3-yl)ethanamine, another key fragment of panobinostat.

-

Materials: this compound, 2-(2-methyl-1H-indol-3-yl)ethanamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve 2-(2-methyl-1H-indol-3-yl)ethanamine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The final step in synthesizing the "cap" group of panobinostat involves the removal of the trityl protecting group. This is typically achieved under mild acidic conditions.[10]

-

Materials: N-(2-(2-methyl-1H-indol-3-yl)ethyl)-2-(1-trityl-1H-imidazol-4-yl)acetamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the trityl-protected amide (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[10]

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond the synthesis of HDAC inhibitors. Its structural motif is found in a variety of other biologically active compounds.

Synthesis of Zoledronic Acid Analogues

Zoledronic acid is a potent bisphosphonate used to treat osteoporosis and cancer-related bone complications.[11][12] The imidazole ring is a key feature of its structure. While the synthesis of zoledronic acid itself starts from imidazol-1-yl-acetic acid, the trityl-protected derivative provides a valuable tool for the synthesis of more complex analogues where regioselective functionalization of the imidazole ring is required.[12]

Development of Novel Antimycotic Agents

N-trityl-imidazoles have been investigated for their antifungal properties.[12] The acetic acid handle on this compound allows for the facile introduction of this pharmacophore into larger molecules, enabling the exploration of new chemical space for novel antimycotic agents.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity, coupled with the reliable protection and deprotection of the imidazole core, makes it an indispensable tool for the synthesis of a diverse array of bioactive compounds. The continued exploration of its applications is poised to unlock new therapeutic avenues, particularly in the development of targeted therapies for cancer and other debilitating diseases. As our understanding of disease pathways deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, solidifying its place in the modern drug discovery arsenal.

References

- Google Patents. WO2021170719A1 - Process for the preparation of panobinostat.

-

Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]

- Google Patents. US3872095A - N-trityl-imidazoles and their production.

-

Al-Masoudi, N. A., et al. (2020). Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. Drug Design, Development and Therapy, 14, 1373–1383. Available at: [Link]

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Bressi, J. C., et al. (2010). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3138-3141. Available at: [Link]

-

Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Decroos, C., et al. (2012). Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues. ACS Medicinal Chemistry Letters, 3(11), 911-915. Available at: [Link]

-

Lattion, A. L., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 58(2), 957-963. Available at: [Link]

-

Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-352. Available at: [Link]

-

Chen, S., et al. (2018). An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471-473. Available at: [Link]

-

Lattion, A. L., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 58(2), 957-963. Available at: [Link]

-

FooDB. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). Available at: [Link]

-

Wiedzy, M. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Available at: [Link]

-

National Institutes of Health. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. Available at: [Link]

-

ResearchGate. Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. Available at: [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

-

Royal Society of Chemistry. 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties. Available at: [Link]

-

RUA. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Available at: [Link]

-

Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

-

PubMed. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Available at: [Link]

-

National Institutes of Health. The potential for histone deacetylase (HDAC) inhibitors as cestocidal drugs. Available at: [Link]

Sources

- 1. This compound | 168632-03-9 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. The potential for histone deacetylase (HDAC) inhibitors as cestocidal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]

- 8. Synthesis routes of 1-Tritylimidazole [benchchem.com]

- 9. growingscience.com [growingscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 12. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (1-Trityl-1H-imidazol-4-yl)acetic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions. Within this class of compounds, (1-Trityl-1H-imidazol-4-yl)acetic acid has emerged as a particularly valuable and versatile precursor for the synthesis of a range of pharmaceuticals. The strategic placement of the acetic acid moiety at the 4-position of the imidazole ring, combined with the sterically bulky and readily cleavable trityl protecting group at the 1-position, offers chemists a powerful tool for the construction of complex molecular architectures with diverse therapeutic applications.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and application of this compound. We will delve into detailed protocols for its preparation, showcase its utility in the synthesis of bioactive molecules, and provide insights into the mechanistic underpinnings of the resulting pharmaceutical agents.

The Cornerstone of Synthesis: Preparation of this compound

The synthesis of this compound can be approached through several strategic routes, each with its own advantages depending on the available starting materials and desired scale. The trityl (triphenylmethyl) group plays a crucial role, serving as a robust protecting group for the N-1 position of the imidazole ring, thereby preventing unwanted side reactions and directing subsequent functionalization to the C-4 position.[2]

Synthetic Strategy 1: Direct C-Alkylation of 1-Trityl-imidazole

This approach involves the direct introduction of the acetic acid moiety at the C-4 position of a pre-formed 1-trityl-imidazole ring.

Workflow for Direct C-Alkylation:

Caption: Synthetic workflow for the C-alkylation of 1-trityl-imidazole.

Protocol for the Synthesis of 1-Trityl-imidazole:

A detailed protocol for the initial tritylation of imidazole is crucial for this synthetic route.

| Step | Procedure | Rationale |

| 1 | To a solution of imidazole (10.0 g, 146.9 mmol) in DMF (200 ml), add sodium hydride (60% dispersion in mineral oil, pre-washed with hexane, 6.5 g, 161.6 mmol). | Sodium hydride acts as a strong base to deprotonate the imidazole, forming the imidazolide anion, which is a potent nucleophile. DMF is a suitable polar aprotic solvent for this reaction. |

| 2 | Add triphenylmethyl chloride (41.0 g, 146.9 mmol) to the mixture and stir at room temperature for 18 hours. | The imidazolide anion attacks the electrophilic carbon of trityl chloride in an SN2 reaction to form 1-trityl-imidazole. The long reaction time ensures complete reaction. |

| 3 | Pour the reaction mixture onto ice and filter the solid precipitate. | Quenching with ice water precipitates the product and helps to remove any unreacted sodium hydride. |

| 4 | Partition the solid between water and dichloromethane. Wash the organic phase with brine, dry over sodium sulphate, and concentrate in vacuo. | This workup procedure purifies the product by removing water-soluble impurities. Dichloromethane is a good solvent for the product, and brine washing removes residual water. Drying with sodium sulfate removes any remaining water from the organic layer. |

This procedure typically yields 1-trityl-imidazole in high purity (e.g., 83% yield).[3]

Synthetic Strategy 2: Functional Group Interconversion from 1-Trityl-1H-imidazole-4-carbaldehyde

An alternative and often preferred route involves the conversion of a readily available intermediate, 1-trityl-1H-imidazole-4-carbaldehyde.[2] This aldehyde can be synthesized via formylation of 1-trityl-imidazole.

Workflow for Synthesis from Carbaldehyde Intermediate:

Caption: Synthetic workflow starting from 1-trityl-imidazole-4-carbaldehyde.

Application in Pharmaceutical Synthesis: A Gateway to Histamine H3 Receptor Antagonists

While direct, large-scale pharmaceutical production protocols starting from this compound are often proprietary, its utility as a precursor is evident in the synthesis of various bioactive molecules, particularly in the realm of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.[4]

The this compound scaffold provides a key building block for constructing ligands that can interact with the H3 receptor. The acetic acid moiety serves as a handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties.

Illustrative Synthetic Application: Synthesis of a Hypothetical Histamine H3 Receptor Antagonist

The following protocol illustrates how this compound can be utilized to synthesize a hypothetical histamine H3 receptor antagonist. This protocol is based on established chemical transformations common in medicinal chemistry.

Protocol for Amide Coupling:

| Step | Procedure | Rationale |

| 1 | Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). | A dry, aprotic solvent is essential to prevent hydrolysis of the activated carboxylic acid intermediate. |

| 2 | Add a coupling agent, such as HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature. | The coupling agent activates the carboxylic acid to form a highly reactive intermediate (e.g., an active ester) that is susceptible to nucleophilic attack by the amine. The base neutralizes the acid formed during the reaction. |

| 3 | Add the desired amine (e.g., a substituted piperidine derivative, 1.0 eq) to the reaction mixture. | The amine acts as the nucleophile, attacking the activated carboxylic acid to form the amide bond. |

| 4 | Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. | This allows for the determination of the reaction endpoint and ensures that the starting material has been consumed. |

| 5 | Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts. Purify the crude product by column chromatography. | The workup and purification steps are crucial for isolating the desired product in high purity. |

| 6 | The final deprotection of the trityl group can be achieved under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final histamine H3 receptor antagonist. | The trityl group is acid-labile and can be removed under mild conditions without affecting other functional groups in the molecule. |

Summary of Key Reaction Parameters:

| Parameter | Value/Condition |

| Starting Material | This compound |

| Reagents | Amine, Coupling Agent (HATU/EDC, HOBt), Base (DIPEA) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | Typically 2-12 hours |

| Purification | Column Chromatography |

Conclusion

This compound stands as a testament to the power of strategic precursor design in modern pharmaceutical synthesis. Its unique combination of a reactive acetic acid handle and a robust, yet readily removable, protecting group provides a versatile platform for the construction of complex, biologically active molecules. The protocols and strategies outlined in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery and development endeavors. As our understanding of disease pathways deepens, the demand for novel and effective therapeutics will continue to grow, and versatile precursors like this compound will undoubtedly play a pivotal role in meeting this challenge.

References

-

Imidazole-Based H3 antagonist Reviewing various structural features in... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Pharmacology and function of imidazole 4-acetic acid in brain. (1998). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. Retrieved February 7, 2026, from [Link]

-

Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. (2020). University of Regensburg. Retrieved February 7, 2026, from [Link]

-

Top 5 Uses of Imidazole in Pharmaceutical Synthesis. (2026). Retrieved February 7, 2026, from [Link]

-

A scalable synthesis of a histamine H3 receptor antagonist. (2004). PubMed. Retrieved February 7, 2026, from [Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience. Retrieved February 7, 2026, from [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). Retrieved February 7, 2026, from [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). Retrieved February 7, 2026, from [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the N-Tritylation of Imidazoles for Advanced Organic Synthesis

This guide provides a detailed protocol and in-depth scientific background for the N-tritylation of imidazoles, a critical protective group strategy in modern organic synthesis and drug development. Authored for researchers and scientists, this document elucidates the underlying reaction mechanisms, offers a step-by-step experimental procedure, and provides expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of N-Tritylation

The imidazole ring is a ubiquitous structural motif in pharmaceuticals and biologically active molecules. Its acidic N-H proton, however, can interfere with various synthetic transformations, such as metal-catalyzed cross-couplings or reactions involving strong bases. The introduction of a bulky, sterically hindering protecting group like the trityl (triphenylmethyl) group is a highly effective strategy to temporarily mask the reactivity of this nitrogen atom. The trityl group offers the distinct advantages of being readily introduced under mild basic conditions and subsequently removed under mild acidic conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.

Reaction Mechanism and Key Principles

The N-tritylation of imidazole proceeds via a standard SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism. The imidazole nitrogen, acting as a nucleophile, attacks the electrophilic carbon atom of triphenylmethyl chloride (trityl chloride). A base, typically a non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is essential to deprotonate the imidazole N-H, thereby increasing its nucleophilicity and neutralizing the hydrochloric acid byproduct generated during the reaction.

The choice of solvent is crucial for reaction efficiency. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed as they effectively solvate the reactants without interfering with the reaction.

Key Mechanistic Steps:

-

Deprotonation: The basic catalyst (e.g., triethylamine) removes the acidic proton from the imidazole nitrogen, forming a more nucleophilic imidazolate anion.

-

Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of trityl chloride.

-

Chloride Displacement: The chloride ion is displaced as a leaving group.

-

Byproduct Formation: The displaced chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride).

Below is a diagram illustrating the workflow for this process.

Caption: Experimental workflow for N-tritylation of imidazole.

Detailed Experimental Protocol

This protocol details the N-tritylation of imidazole using trityl chloride and triethylamine in DMF.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Eq. |

| Imidazole | C₃H₄N₂ | 68.08 | - | 10.0 | 1.0 |

| Triphenylmethyl Chloride | C₁₉H₁₅Cl | 278.78 | - | 11.0 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 12.0 | 1.2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | - |

| Deionized Water | H₂O | 18.02 | - | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | - |

| Brine (sat. NaCl) | NaCl | 58.44 | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (0.68 g, 10.0 mmol).

-

Dissolution: Add anhydrous N,N-dimethylformamide (20 mL) to the flask and stir until the imidazole is completely dissolved.

-

Base Addition: To the resulting solution, add triethylamine (1.67 mL, 12.0 mmol) via syringe.

-

Trityl Chloride Addition: In a separate beaker, dissolve triphenylmethyl chloride (3.07 g, 11.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the stirring imidazole solution over 10-15 minutes at room temperature. A white precipitate of triethylammonium chloride may form.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours. The disappearance of the imidazole spot and the appearance of a new, less polar product spot (visualized under UV light) indicate reaction completion.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-tritylimidazole as a white solid.

Characterization and Validation

The identity and purity of the synthesized N-tritylimidazole should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.50-7.40 (m, 6H, Ar-H), 7.35-7.25 (m, 9H, Ar-H), 7.15 (s, 1H, imidazole C2-H), 6.90 (s, 1H, imidazole C5-H), 6.60 (s, 1H, imidazole C4-H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 143.5, 138.0, 130.0, 128.5, 128.0, 122.0, 118.0, 75.0.

-

Mass Spectrometry (ESI+): m/z calculated for C₂₂H₁₈N₂ [M+H]⁺: 311.15; found 311.15.

Troubleshooting and Expert Recommendations

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient base or reaction time. | Add an additional 0.2 equivalents of triethylamine and continue stirring. If the reaction still stalls, gentle heating (40-50 °C) can be applied. |

| Low Yield | Product loss during work-up due to partial hydrolysis. | Ensure all work-up steps are performed promptly. Avoid prolonged contact with aqueous phases. |

| Side Product Formation | Reaction of trityl chloride with water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |

| Difficulty in Purification | Co-elution of product with unreacted trityl chloride or triphenylmethanol (hydrolysis product). | A less polar solvent system for chromatography may be required. Alternatively, the crude product can be triturated with a cold, non-polar solvent like hexanes to precipitate the product and wash away impurities. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Triphenylmethyl chloride: Corrosive and moisture-sensitive. Handle in a dry environment.

-

Triethylamine: Flammable liquid with a strong, unpleasant odor. It is also corrosive and can cause severe skin and eye irritation.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Conclusion

The N-tritylation of imidazoles is a robust and reliable method for protecting the imidazole nitrogen during multi-step organic synthesis. The protocol described herein, coupled with the provided mechanistic insights and troubleshooting guide, offers a comprehensive resource for researchers in synthetic chemistry and drug development. Adherence to the procedural details and safety precautions will ensure a successful and efficient synthesis of N-tritylated imidazoles.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]

- Theodora W. Greene, Peter G. M. Wuts. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, NY, 1999. [URL: https://www.wiley.com/en-us/Protective+Groups+in+Organic+Synthesis%2C+3rd+Edition-p-9780471160199]

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [URL: https://link.springer.com/book/10.1007/978-0-387-44899-2]

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]

- Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed.; Wiley-VCH: Weinheim, Germany, 2010. [URL: https://www.wiley.com/en-us/Solvents+and+Solvent+Effects+in+Organic+Chemistry%2C+4th+Edition-p-9783527324736]

Application Note: Comprehensive NMR Characterization of (1-Trityl-1H-imidazol-4-yl)acetic acid

Abstract: This application note provides a detailed guide to the structural elucidation of (1-Trityl-1H-imidazol-4-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic use of the trityl protecting group is pivotal in the synthesis of complex imidazole-containing molecules, making unambiguous structural verification essential.[1] This document outlines optimized protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a key building block in medicinal and synthetic chemistry. Its structure combines a bulky, acid-labile trityl-protected imidazole core with a versatile acetic acid functional handle.[1] This arrangement allows for further chemical modifications, such as amidation or esterification, to construct more complex pharmaceutical intermediates. The trityl group serves as a crucial protecting group for the imidazole nitrogen, preventing unwanted side reactions during synthesis.[1]

Given its role as a precursor, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy is the definitive method for such characterization, providing detailed insights into the molecular framework at the atomic level. This guide establishes a comprehensive NMR protocol for the unambiguous structural verification of this compound.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The application of radiofrequency pulses induces transitions between these states, and the resulting signals provide a wealth of information about the chemical environment of each nucleus.[2] This allows for the determination of molecular structure, connectivity, and stereochemistry.

Experimental Design and Rationale

A multi-faceted NMR approach is necessary for the complete characterization of this compound. The experimental workflow is designed to first identify all proton and carbon signals and then to establish the connectivity between them.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each of the three main moieties of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Correlations |

| ~12.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange. [1] |

| ~7.5 - 7.1 | multiplet | 15H | Trityl-H (aromatic) | The 15 protons of the three phenyl rings of the trityl group will appear as a complex multiplet in the aromatic region. |

| ~7.6 | singlet | 1H | Imidazole C2-H | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. Expected to show HMBC correlation to C4 and C5. |

| ~6.9 | singlet | 1H | Imidazole C5-H | This proton is adjacent to one nitrogen and the C4 carbon. Expected to show HMBC correlation to C2, C4, and the methylene carbon. |

| ~3.6 | singlet | 2H | -CH₂- | The methylene protons are adjacent to the imidazole ring and the carbonyl group. Expected to show COSY correlation with the -COOH proton (if coupling is observed), and HMBC correlations to C4, C5, and the carbonyl carbon. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected Correlations |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. Will show HMBC correlation to the -CH₂- protons. |

| ~144 | Trityl-C (ipso) | The quaternary carbons of the phenyl rings attached to the central carbon of the trityl group. |

| ~138 | Imidazole C2 | The carbon between the two nitrogen atoms is significantly deshielded. Will show HSQC correlation with the C2-H proton. |

| ~136 | Imidazole C4 | The substituted carbon of the imidazole ring. Will show HMBC correlations with C2-H, C5-H, and the -CH₂- protons. |

| ~129 - 127 | Trityl-C (aromatic CH) | The protonated aromatic carbons of the trityl group. Will show HSQC correlations with the corresponding aromatic protons. |

| ~119 | Imidazole C5 | The remaining protonated carbon of the imidazole ring. Will show HSQC correlation with the C5-H proton. |

| ~75 | Trityl-C (quaternary) | The central quaternary carbon of the trityl group. Will show HMBC correlations with the aromatic protons of the trityl group. |

| ~30 | -CH₂- | The methylene carbon. Will show an HSQC correlation with the -CH₂- protons. |

2D NMR for Structural Confirmation

-

COSY: A COSY spectrum will be relatively simple for this molecule, primarily confirming the through-bond coupling between protons. A key, though potentially weak, correlation might be observed between the -CH₂- protons and the -COOH proton, depending on the rate of chemical exchange.

-

HSQC: The HSQC spectrum is critical for definitively assigning the protonated carbons. It will show one-bond correlations between the protons and the carbons they are directly attached to, as detailed in Tables 1 and 2.

-

HMBC: The HMBC spectrum provides the final pieces of the structural puzzle by showing correlations over two and three bonds. Key expected correlations that confirm the overall structure include:

-

Correlation from the -CH₂- protons to the imidazole carbons C4 and C5 , and to the carbonyl carbon (-COOH ).

-

Correlation from the imidazole proton C5-H to the -CH₂- carbon.

-

Correlation from the imidazole proton C2-H to carbons C4 and C5 .

-

Conclusion

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and expected spectral data presented in this application note offer a comprehensive guide for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the reliability of subsequent research and development activities. The principles outlined here are broadly applicable to the characterization of other protected imidazole derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Sources

Application Note: Synthesis of Zoledronic Acid C4-Regioisomer (Reference Standard)

This Application Note is structured to address the precise chemical transformation of (1-Trityl-1H-imidazol-4-yl)acetic acid into the corresponding bisphosphonate.

Crucial Scientific Clarification: Zoledronic Acid (the active pharmaceutical ingredient) is chemically [1-Hydroxy-2-(1H-imidazol-1-yl)ethylidene]bis(phosphonic acid) , where the imidazole ring is attached via the N1 nitrogen. The starting material specified, This compound , has the acetic acid tail attached to the C4 carbon. Therefore, utilizing this specific precursor yields the C4-Regioisomer of Zoledronic Acid (often designated as Impurity A or Isomer A in pharmacopeial contexts). This protocol is critical for synthesizing high-purity reference standards for Quality Control (QC) and impurity profiling, or for developing novel bisphosphonate analogs.

Executive Summary

This guide details the protocol for synthesizing (1-Hydroxy-2-(1H-imidazol-4-yl)ethane-1,1-diyl)bis(phosphonic acid) using the N-trityl protected precursor This compound . While standard Zoledronic acid synthesis utilizes imidazole-1-acetic acid, the use of the imidazole-4-acetic acid derivative allows for the isolation of the critical C4-regioisomer. This compound serves as an essential impurity reference standard for HPLC validation and is a scaffold for novel bone-resorption inhibitors.

Scientific Background & Mechanism[1][2][3]

The Role of Trityl Protection

The trityl (triphenylmethyl) group on the N1 position of the imidazole ring serves two functions in this synthesis:

-

Regiocontrol: It locks the tautomeric equilibrium, ensuring the acetic acid moiety remains defined at the C4 position relative to the protected nitrogen.

-

Solubility Enhancement: The bulky lipophilic group improves solubility in organic solvents (e.g., chlorobenzene, sulfolane) used during the initial mixing phase, preventing the formation of intractable "gums" often seen with free imidazole acids.

Reaction Mechanism

The synthesis follows a "one-pot" deprotection-phosphorylation sequence:

-

Activation: The carboxylic acid reacts with Phosphorus Trichloride (

) and Phosphorous Acid ( -

Bisphosphonylation: The activated carbonyl undergoes nucleophilic attack by phosphorus species to form the geminal bisphosphonate backbone.

-

In-Situ Deprotection: The highly acidic conditions generated by

(releasing HCl gas) facilitate the cleavage of the acid-labile Trityl group. The trityl cation is typically quenched during the aqueous hydrolysis step, precipitating as triphenylmethanol (TrOH), which is removed by filtration.

Pathway Visualization

Caption: Figure 1. Reaction pathway showing the conversion of the C4-substituted precursor to the Zoledronic Acid C4-Isomer, distinct from the standard N1-substituted API.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | Equiv.[1][3][4] | Function |

| This compound | 168632-03-9 | 1.0 | Starting Material |

| Phosphorous Acid ( | 13598-36-2 | 3.0 | Phosphonylating Agent |

| Phosphorus Trichloride ( | 7719-12-2 | 3.0 | Activator / Solvent |

| Chlorobenzene | 108-90-7 | - | Solvent (Diluent) |

| Water (Distilled) | 7732-18-5 | - | Hydrolysis |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HCl/PCl3 fumes), and a pressure-equalizing addition funnel.

-

Charge the flask with This compound (10.0 g, 27.1 mmol) and Phosphorous Acid (6.7 g, 81.3 mmol).

-

Add Chlorobenzene (50 mL) as the solvent. Note: Sulfolane may be used for higher boiling point requirements, but chlorobenzene allows for easier trityl byproduct removal.

Step 2: Phosphorylation & Deprotection

-

Heat the mixture to 50°C under gentle stirring.

-

Add Phosphorus Trichloride (

) (7.1 mL, 81.3 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Evolution of HCl gas. -

Once addition is complete, raise the temperature to 90–100°C .

-

Maintain stirring at this temperature for 4–6 hours . The mixture will become a viscous biphasic mass. The Trityl group cleavage occurs concomitantly during this heating phase due to the generation of anhydrous HCl.

Step 3: Hydrolysis & Workup

-

Cool the reaction mixture to 60°C.

-

Slowly add Water (40 mL) dropwise. Caution: Violent hydrolysis of excess PCl3.

-

Reflux the aqueous mixture at 100°C for 4 hours to ensure complete hydrolysis of P-O-P anhydride bonds and complete precipitation of the triphenylmethanol byproduct.

-

Cool to Room Temperature (20–25°C).

-

Filter the mixture to remove the solid Triphenylmethanol (TrOH) byproduct. Wash the filter cake with a small amount of chlorobenzene.

Step 4: Isolation

-

Separate the aqueous layer (containing the product) from the organic layer (chlorobenzene).

-

Add Methanol or Ethanol (approx. 100 mL) to the aqueous phase to induce precipitation of the bisphosphonic acid.

-

Stir at 0–5°C for 12 hours.

-

Filter the white crystalline solid.

-

Recrystallize from hot water/ethanol if necessary to achieve >99% purity.

Analytical Characterization (QC)

To validate the synthesis of the C4-isomer and distinguish it from Zoledronic Acid (N1-isomer), use the following HPLC conditions.

HPLC Method Parameters

-

Column: C18 Anion Exchange or Specialized Bisphosphonate Column (e.g., Acclaim Trinity P1).

-

Mobile Phase: 20 mM Ammonium Formate (pH 3.0) / Acetonitrile Gradient.

-

Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity due to lack of chromophore; RI is preferred for bulk, UV for impurity trace).

-

Differentiation:

NMR Validation

-

1H NMR (

):-

Zoledronic Acid (N1): Imidazole protons appear as two distinct signals and one singlet (N-CH-N).

-

C4-Isomer (Product): The splitting pattern of the imidazole ring protons will differ. The C4-substitution leaves the N1-H acidic proton exchangeable, often resulting in broadened peaks depending on pH.

-

References

-

BenchChem. this compound Product Entry. (Identifies usage in bisphosphonate analog synthesis).

-